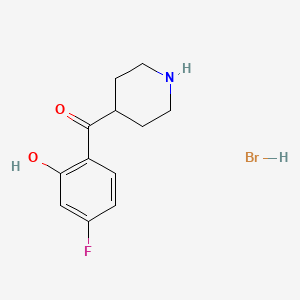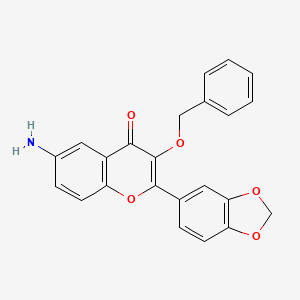
6-Amino-2-(1,3-benzodioxol-5-yl)-3-phenylmethoxychromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-2-(1,3-benzodioxol-5-yl)-3-phenylmethoxychromen-4-one is a complex organic compound that features a chromen-4-one core structure This compound is notable for its unique combination of functional groups, including an amino group, a benzodioxole moiety, and a phenylmethoxy group
Preparation Methods
The synthesis of 6-Amino-2-(1,3-benzodioxol-5-yl)-3-phenylmethoxychromen-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-4-one core, followed by the introduction of the amino group, benzodioxole moiety, and phenylmethoxy group through various substitution and coupling reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
6-Amino-2-(1,3-benzodioxol-5-yl)-3-phenylmethoxychromen-4-one undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the chromen-4-one core to chromanol derivatives, typically using hydrogenation catalysts such as palladium on carbon.
Coupling Reactions: The phenylmethoxy group can be involved in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecular structures.
Scientific Research Applications
6-Amino-2-(1,3-benzodioxol-5-yl)-3-phenylmethoxychromen-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new materials with specific properties.
Biology: This compound can be used as a probe to study biological processes, particularly those involving oxidative stress and enzyme activity.
Medicine: It has potential therapeutic applications, including as an antioxidant, anti-inflammatory, and anticancer agent, due to its ability to modulate various biochemical pathways.
Industry: The compound can be used in the development of new pharmaceuticals, agrochemicals, and materials with specialized functions.
Mechanism of Action
The mechanism of action of 6-Amino-2-(1,3-benzodioxol-5-yl)-3-phenylmethoxychromen-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to participate in redox reactions, modulate enzyme activity, and interact with cellular signaling pathways. These interactions can lead to various biological effects, including the inhibition of oxidative stress, modulation of inflammatory responses, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
6-Amino-2-(1,3-benzodioxol-5-yl)-3-phenylmethoxychromen-4-one can be compared with other similar compounds, such as:
6-Amino-2-(1,3-benzodioxol-5-yl)-quinazoline: This compound shares the benzodioxole moiety but has a quinazoline core instead of a chromen-4-one core, leading to different chemical reactivity and biological activity.
N-(6-amino-2H-1,3-benzodioxol-5-yl)nonanamide: This compound also contains the benzodioxole moiety and an amino group but differs in its aliphatic chain, which affects its solubility and interaction with biological targets.
Properties
Molecular Formula |
C23H17NO5 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
6-amino-2-(1,3-benzodioxol-5-yl)-3-phenylmethoxychromen-4-one |
InChI |
InChI=1S/C23H17NO5/c24-16-7-9-18-17(11-16)21(25)23(26-12-14-4-2-1-3-5-14)22(29-18)15-6-8-19-20(10-15)28-13-27-19/h1-11H,12-13,24H2 |
InChI Key |
DVUORWJGPWNALP-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(C(=O)C4=C(O3)C=CC(=C4)N)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(6S,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13844289.png)
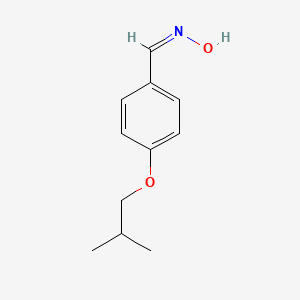
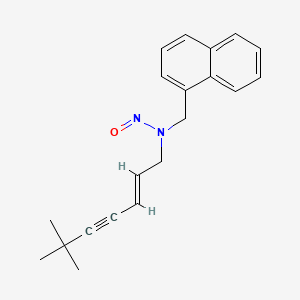

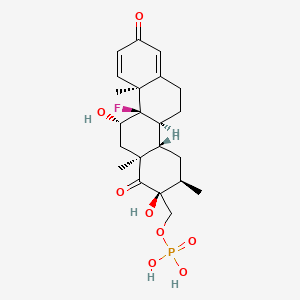
![1-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)-2-methylpropan-1-one](/img/structure/B13844316.png)
![1-(9H-carbazol-1-yloxy)-3-[2-(2-methoxyphenoxy)ethyl-methylamino]propan-2-ol](/img/structure/B13844329.png)
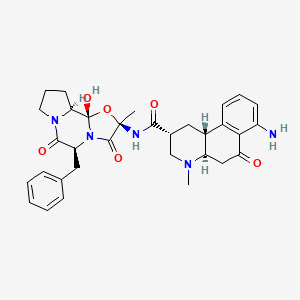
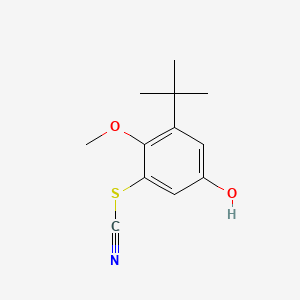
![4-amino-N-[(3-chlorophenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B13844349.png)
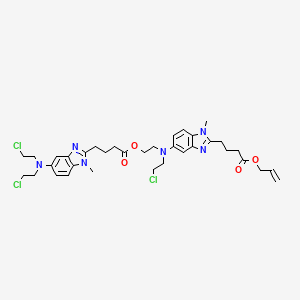
![5-(1-methyl-1H-indazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B13844370.png)
